N'-[(E)-(5-bromo-2-hydroxyphenyl)methylidene]-2-(4-nitro-1H-pyrazol-1-yl)acetohydrazide
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Overview
Description
N’-[(E)-(5-bromo-2-hydroxyphenyl)methylidene]-2-(4-nitro-1H-pyrazol-1-yl)acetohydrazide is a complex organic compound that features a combination of bromine, hydroxyl, nitro, and pyrazole functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’-[(E)-(5-bromo-2-hydroxyphenyl)methylidene]-2-(4-nitro-1H-pyrazol-1-yl)acetohydrazide typically involves the condensation reaction between 5-bromo-2-hydroxybenzaldehyde and 2-(4-nitro-1H-pyrazol-1-yl)acetohydrazide. The reaction is carried out in a suitable solvent such as methanol or ethanol under reflux conditions for several hours to ensure complete reaction .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to maximize yield and purity. Additionally, purification techniques such as recrystallization or chromatography would be employed to obtain the final product.
Chemical Reactions Analysis
Types of Reactions
N’-[(E)-(5-bromo-2-hydroxyphenyl)methylidene]-2-(4-nitro-1H-pyrazol-1-yl)acetohydrazide can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The nitro group can be reduced to an amine.
Substitution: The bromine atom can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as hydrogen gas (H2) with a palladium catalyst (Pd/C) or sodium borohydride (NaBH4) can be used.
Substitution: Nucleophiles like sodium methoxide (NaOCH3) or potassium thiocyanate (KSCN) can facilitate substitution reactions.
Major Products
Oxidation: Formation of 5-bromo-2-hydroxybenzaldehyde derivatives.
Reduction: Formation of 2-(4-amino-1H-pyrazol-1-yl)acetohydrazide derivatives.
Substitution: Formation of various substituted phenyl derivatives.
Scientific Research Applications
N’-[(E)-(5-bromo-2-hydroxyphenyl)methylidene]-2-(4-nitro-1H-pyrazol-1-yl)acetohydrazide has several scientific research applications:
Medicinal Chemistry: Potential use as a pharmacophore in drug design due to its diverse functional groups.
Materials Science: Utilized in the synthesis of advanced materials with specific electronic or optical properties.
Organic Synthesis: Acts as an intermediate in the synthesis of more complex organic molecules.
Mechanism of Action
The mechanism of action of N’-[(E)-(5-bromo-2-hydroxyphenyl)methylidene]-2-(4-nitro-1H-pyrazol-1-yl)acetohydrazide involves interactions with various molecular targets. The hydroxyl and nitro groups can participate in hydrogen bonding and electrostatic interactions, respectively, while the bromine atom can engage in halogen bonding. These interactions can influence the compound’s binding affinity and specificity towards biological targets, potentially affecting enzymatic activity or receptor binding.
Comparison with Similar Compounds
Similar Compounds
- N’-[(E)-(2-bromo-4-hydroxyphenyl)methylidene]-2-(4-nitro-1H-pyrazol-1-yl)acetohydrazide
- N’-[(E)-(5-chloro-2-hydroxyphenyl)methylidene]-2-(4-nitro-1H-pyrazol-1-yl)acetohydrazide
- N’-[(E)-(5-bromo-2-methoxyphenyl)methylidene]-2-(4-nitro-1H-pyrazol-1-yl)acetohydrazide
Uniqueness
N’-[(E)-(5-bromo-2-hydroxyphenyl)methylidene]-2-(4-nitro-1H-pyrazol-1-yl)acetohydrazide is unique due to the presence of both bromine and nitro groups, which can impart distinct electronic and steric properties. These features can influence the compound’s reactivity and interactions with other molecules, making it a valuable compound for various applications.
Properties
Molecular Formula |
C12H10BrN5O4 |
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Molecular Weight |
368.14 g/mol |
IUPAC Name |
N-[(E)-(5-bromo-2-hydroxyphenyl)methylideneamino]-2-(4-nitropyrazol-1-yl)acetamide |
InChI |
InChI=1S/C12H10BrN5O4/c13-9-1-2-11(19)8(3-9)4-14-16-12(20)7-17-6-10(5-15-17)18(21)22/h1-6,19H,7H2,(H,16,20)/b14-4+ |
InChI Key |
AEDGBZRFIPCLIY-LNKIKWGQSA-N |
Isomeric SMILES |
C1=CC(=C(C=C1Br)/C=N/NC(=O)CN2C=C(C=N2)[N+](=O)[O-])O |
Canonical SMILES |
C1=CC(=C(C=C1Br)C=NNC(=O)CN2C=C(C=N2)[N+](=O)[O-])O |
Origin of Product |
United States |
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